molecular formula C16H24N2S B5549369 N-CYCLOPROPYLMETHYL-N'-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA

N-CYCLOPROPYLMETHYL-N'-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA

Cat. No.: B5549369
M. Wt: 276.4 g/mol
InChI Key: CDFQRLRRYIOTDU-UHFFFAOYSA-N
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Description

N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA is a thiourea derivative known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropylmethyl group, a 2,3-dimethylphenyl group, and a propyl group attached to the thiourea core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA typically involves the reaction of cyclopropylmethylamine, 2,3-dimethylphenyl isothiocyanate, and propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

In an industrial setting, the production of N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted thiourea derivatives with various functional groups.

Scientific Research Applications

N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPROPYLMETHYL-N’-(2,4-DIMETHOXYPHENYL)-N-PROPYLTHIOUREA
  • N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-BUTYLTHIOUREA
  • N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-ETHYLTHIOUREA

Uniqueness

N-CYCLOPROPYLMETHYL-N’-(2,3-DIMETHYLPHENYL)-N-PROPYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the 2,3-dimethylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-4-10-18(11-14-8-9-14)16(19)17-15-7-5-6-12(2)13(15)3/h5-7,14H,4,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFQRLRRYIOTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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